Ethyl 5-cyanonicotinate
Overview
Description
Ethyl 5-cyanonicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a versatile compound that has gained significant attention in various fields of research, including medical, environmental, and industrial research. The molecular formula of this compound is C9H8N2O2, and it has a molecular weight of 176.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-cyanonicotinate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with 3-cyanopyridine in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to distillation and crystallization to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyanonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-cyanonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-cyanonicotinate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 5-cyanonicotinate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Both compounds contain a cyano group, but this compound has an additional pyridine ring, making it more versatile in chemical reactions.
3-cyanopyridine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Nicotinic acid derivatives: this compound is part of this class of compounds, which are known for their biological and pharmacological activities.
Properties
IUPAC Name |
ethyl 5-cyanopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQINZTXTQYRDBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326886 | |
Record name | Ethyl 5-cyanonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-31-5 | |
Record name | Ethyl 5-cyanonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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